
5-Methylquinoline-8-sulfonyl chloride
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Overview
Description
5-Methylquinoline-8-sulfonyl chloride: is a chemical compound with the molecular formula C10H8ClNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Methylquinoline-8-sulfonyl chloride typically involves the chlorination of 5-Methylquinoline-8-sulfonic acid. One common method includes the use of bis(trichloromethyl) carbonate as a chlorinating agent. The reaction is carried out under the influence of an organic base, such as pyridine, at temperatures ranging from 0 to 100°C .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be efficient, cost-effective, and environmentally friendly, avoiding the generation of harmful gases .
Chemical Reactions Analysis
Types of Reactions: 5-Methylquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and boron reagents under mild conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which have applications in medicinal chemistry and material science .
Scientific Research Applications
Chemistry: 5-Methylquinoline-8-sulfonyl chloride is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential therapeutic agents. It has been explored for its antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Methylquinoline-8-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. It targets nucleophilic sites in molecules, facilitating the formation of new chemical bonds. This property is exploited in both organic synthesis and medicinal chemistry to create new compounds with desired biological activities .
Comparison with Similar Compounds
- 8-Methylquinoline-5-sulfonyl chloride
- 5-Methyl-8-quinoxalinesulfonyl chloride
Comparison: While these compounds share structural similarities with 5-Methylquinoline-8-sulfonyl chloride, they differ in their specific chemical properties and reactivity. For example, 8-Methylquinoline-5-sulfonyl chloride has a different substitution pattern on the quinoline ring, which can influence its reactivity and applications. 5-Methyl-8-quinoxalinesulfonyl chloride, on the other hand, is used in the preparation of 8-mercaptoquinoline derivatives.
Properties
IUPAC Name |
5-methylquinoline-8-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-4-5-9(15(11,13)14)10-8(7)3-2-6-12-10/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXKCMSAFXQGDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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